3,6-Dimethyl-5-nitropyridin-2-ol
Overview
Description
3,6-Dimethyl-5-nitropyridin-2-ol, also known as 6-Hydroxy-3-nitro-2,5-lutidine, is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-5-nitropyridin-2-ol consists of a pyridine ring with two methyl groups attached at the 3rd and 6th positions, a nitro group at the 5th position, and a hydroxyl group at the 2nd position .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Reaction and Intermediate Formation
- Studying Pyridine Ring Reactions: Research by Reinheimer et al. (1980) found that 2-halo-5-nitropyridines, closely related to 3,6-Dimethyl-5-nitropyridin-2-ol, react with aqueous base to produce a stable substance, indicating potential for studying ring-opening reactions and intermediate formations in organic chemistry (Reinheimer et al., 1980).
Molecular and Crystal Structure Analysis
- Theoretical Calculations for Molecular Identification: Yıldırım et al. (2011) performed a study on 2,6-dimethyl-4-nitropyridine N-oxide, which is structurally similar to 3,6-Dimethyl-5-nitropyridin-2-ol, using density functional theory. This study is significant for understanding the molecular structures and vibrational spectra of related nitropyridine compounds (Yıldırım et al., 2011).
Intermolecular Interactions and Hydrogen Bonding
- Studying Intermolecular Interactions: Hanuza et al. (1998) investigated the effect of intermolecular C–H⋯O interaction on the crystal structure and vibrational properties of 2,6-dimethyl-4-nitropyridine N-oxide. Insights from such studies are crucial for understanding the interactions and properties of similar nitropyridine derivatives (Hanuza et al., 1998).
Electroorganic Synthesis
- Application in Electrochemical Processes: Raju et al. (2003) explored the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the potential of using related nitropyridine compounds in electrochemical hydrogenation and carboxylation processes (Raju et al., 2003).
1,3-Dipolar Cycloaddition Reactions
- Reactivity in Cycloaddition Reactions: Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions, which is relevant for understanding the chemical behavior of 3,6-Dimethyl-5-nitropyridin-2-ol in similar reactions (Holt & Fiksdahl, 2007).
Ultrasound-Assisted Drug Solubility Improvement
- Enhancing Drug Solubility Using Ultrasound: Machado et al. (2013) demonstrated the use of ultrasound irradiation to improve the solubility of drug-like compounds, including 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, which is structurally similar to 3,6-Dimethyl-5-nitropyridin-2-ol. This highlights the compound's potential application in pharmaceuticals (Machado et al., 2013)
properties
IUPAC Name |
3,6-dimethyl-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)5(2)8-7(4)10/h3H,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKMNXBHZNDJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618781 | |
Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-5-nitropyridin-2-ol | |
CAS RN |
57179-69-8 | |
Record name | 3,6-Dimethyl-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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